![molecular formula C18H15F3N4O2 B2364763 N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 866008-32-4](/img/structure/B2364763.png)
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds have been synthesized and evaluated for their biological activities, particularly as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves a series of chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is established by NMR and MS analysis . The presence of the 1,2,4-triazole ring is a key feature in these compounds .Chemical Reactions Analysis
The most potent compounds exhibit potent inhibitory activities against cancer cell lines . Further investigation showed that some compounds clearly inhibited the proliferation of cancer cells by inducing apoptosis .Physical And Chemical Properties Analysis
The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-triazole derivatives have shown promise as potential anticancer agents. Researchers have synthesized novel derivatives containing the 1,2,4-triazole ring and evaluated their cytotoxic activities against various cancer cell lines. Specifically, compounds derived from this scaffold have been tested against human cancer cell lines such as MCF-7, Hela, and A549 using the MTT assay. Notably, some of these derivatives demonstrated cytotoxic activity at concentrations lower than 12 μM against Hela cells. Additionally, safety evaluations on normal cell lines (e.g., MRC-5) revealed proper selectivity against both normal and cancerous cells .
Aromatase Inhibition
The 1,2,4-triazole ring system has been explored as a potential binding motif for targeting aromatase, an enzyme involved in estrogen biosynthesis. Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives within the aromatase enzyme’s active site. Understanding these interactions can guide the design of more effective inhibitors for hormone-related conditions, including breast cancer .
Pharmacokinetics and Pharmacodynamics
Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, exhibit favorable pharmacokinetic and pharmacodynamic properties. Their ability to form hydrogen bonds with various targets contributes to improved drug properties, including bioavailability, metabolic stability, and receptor binding affinity .
Other Potential Applications
Beyond anticancer and aromatase inhibition, 1,2,4-triazole derivatives have been investigated for their roles in other therapeutic areas. These include antimicrobial activity, anti-inflammatory effects, and modulation of neurotransmitter receptors. Researchers continue to explore novel applications for this versatile scaffold .
Mecanismo De Acción
Target of Action
The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research as models for breast and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
The compound’s ability to inhibit the proliferation of cancer cells suggests that it is able to reach its target sites in the body
Result of Action
The result of the compound’s action is a reduction in the number of cancer cells due to the induction of apoptosis . This leads to an inhibition of the growth of the cancer . Notably, some of the compounds exhibited very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)14-3-1-2-13(10-14)17(26)24-15-4-6-16(7-5-15)27-9-8-25-12-22-11-23-25/h1-7,10-12H,8-9H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTSETDOPKYBHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OCCN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)
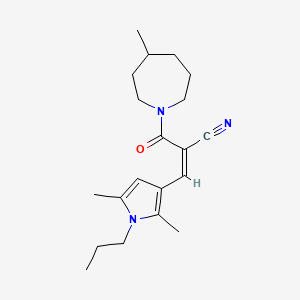

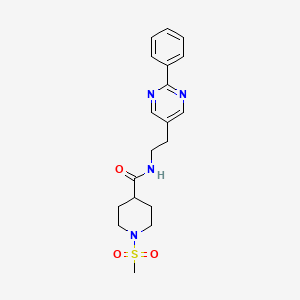
![(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2364687.png)
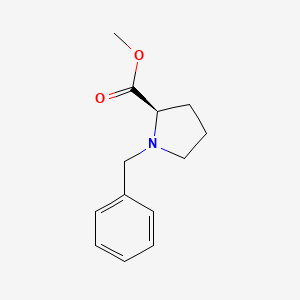
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)
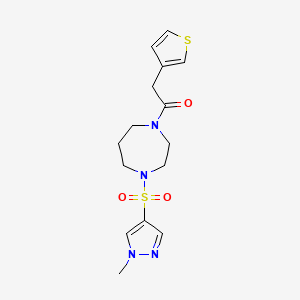

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)
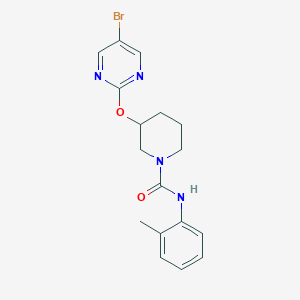
![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)
